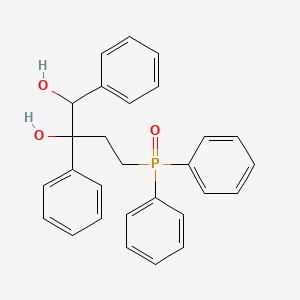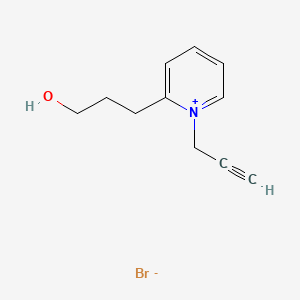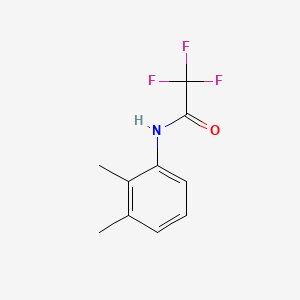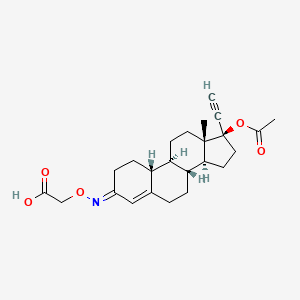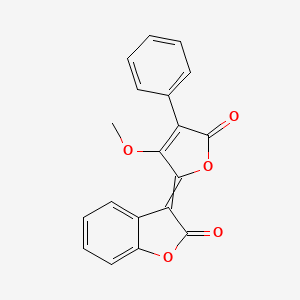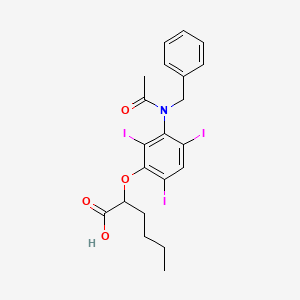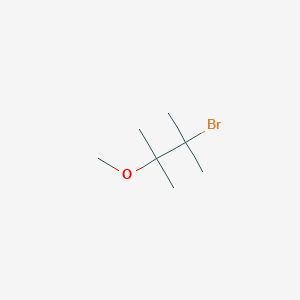
2-Bromo-3-methoxy-2,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-methoxy-2,3-dimethylbutane is an organic compound with the molecular formula C6H13BrO. It is a branched alkyl halide that contains both bromine and methoxy functional groups. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-2,3-dimethylbutane can be achieved through several methods. One common approach involves the bromination of 3-methoxy-2,3-dimethylbutane using bromine (Br2) in the presence of a radical initiator such as light or a peroxide. The reaction typically proceeds via a free radical mechanism, where the bromine radical adds to the carbon atom bearing the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-methoxy-2,3-dimethylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkoxide (RO-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: 3-Methoxy-2,3-dimethylbutanol, 3-Methoxy-2,3-dimethylbutanenitrile.
Elimination: 3-Methoxy-2,3-dimethyl-1-butene.
Oxidation: 3-Methoxy-2,3-dimethylbutanal, 3-Methoxy-2,3-dimethylbutanoic acid.
Reduction: 3-Methoxy-2,3-dimethylbutane.
Applications De Recherche Scientifique
2-Bromo-3-methoxy-2,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-methoxy-2,3-dimethylbutane depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through an S_N2 or S_N1 mechanism. In elimination reactions, the compound undergoes deprotonation to form a double bond via an E2 or E1 mechanism. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
2-Bromo-3-methoxy-2,3-dimethylbutane can be compared with other similar compounds such as:
2-Bromo-2,3-dimethylbutane: Lacks the methoxy group, leading to different reactivity and applications.
3-Methoxy-2,3-dimethylbutane:
2-Bromo-3,3-dimethylbutane: Has a different substitution pattern, resulting in distinct chemical properties.
The presence of both bromine and methoxy groups in this compound makes it unique and versatile for various chemical transformations and applications.
Propriétés
Numéro CAS |
17678-92-1 |
|---|---|
Formule moléculaire |
C7H15BrO |
Poids moléculaire |
195.10 g/mol |
Nom IUPAC |
2-bromo-3-methoxy-2,3-dimethylbutane |
InChI |
InChI=1S/C7H15BrO/c1-6(2,8)7(3,4)9-5/h1-5H3 |
Clé InChI |
OVWNRFJNTQYYOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(C)(C)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


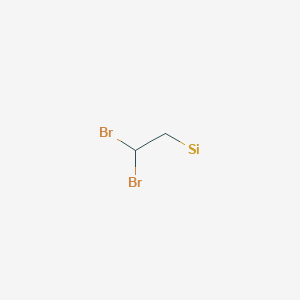
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)


![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
